molecular formula C8H17Cl B3050109 1-Chloro-2,4,4-trimethylpentane CAS No. 2371-08-6

1-Chloro-2,4,4-trimethylpentane

Cat. No. B3050109
CAS RN: 2371-08-6
M. Wt: 148.67 g/mol
InChI Key: FVNDYZUDUXIHMV-UHFFFAOYSA-N
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Description

1-Chloro-2,4,4-trimethylpentane is a saturated, branched hydrocarbon . It is also known as a chlorinated derivative of 2,2,4-Trimethylpentane .


Synthesis Analysis

1-Chloro-2,4,4-trimethylpentane can be synthesized from diisobutylene via chlorination . The reaction involves the addition of a chlorine atom to the diisobutylene molecule .


Molecular Structure Analysis

The molecular formula of 1-Chloro-2,4,4-trimethylpentane is C8H17Cl . Its molecular weight is 148.68 . The InChI code for this compound is 1S/C8H17Cl/c1-7(6-9)5-8(2,3)4/h7H,5-6H2,1-4H3 .

Scientific Research Applications

Solvolysis and Reaction Kinetics

1-Chloro-2,4,4-trimethylpentane exhibits unique behavior in solvolysis, a chemical reaction involving the breaking of a bond and the substitution of the electron pair of another atom or group. The Grunwald-Winstein type correlation was used to evaluate the solvolysis rates of this compound in various solvents, offering insights into its reaction kinetics and mechanisms. This research is essential in understanding the chemical properties and reactivity of tertiary alkyl chlorides like 1-Chloro-2,4,4-trimethylpentane (Takeuchi, Ohga, Ushino, & Takasuka, 1996).

Spectroscopic Analysis

The Raman spectra and normal vibrations of 1-Chloro-2,4,4-trimethylpentane have been studied, providing detailed insights into its molecular structure and dynamics. These findings are crucial for understanding the vibrational modes of hydrophobic groups in surfactants like Triton X, thus aiding in the formulation and optimization of these compounds (Matsuura, Fukuhara, Takashima, & Sakakibara, 1990).

Polymerization Studies

1-Chloro-2,4,4-trimethylpentane plays a role in the polymerization process. Studies on gas chromatography/mass spectrometry (GC/MS) of model reactions initiated by this compound have contributed significantly to understanding cationic polymerization mechanisms. These insights are pivotal in the synthesis of new polymeric materials (Buchmann, Desmazières, Morizur, Nguyen, & Chéradame, 1998).

Physical Chemistry and Thermodynamics

The compound's role in determining the excess Gibbs energies of mixtures and its impact on the physical properties like density and viscosity of mixtures are notable. Understanding these properties is crucial in the formulation of industrial solvents and other chemical mixtures (Nhu & Svejda, 1989; Francesconi & Comelli, 1994).

Radiation Physics and Medical Imaging

Recent attention has been drawn to 1-Chloro-2,4,4-trimethylpentane in radiation physics and medical imaging due to its interaction with charged particles. Understanding these interactions can lead to improvements in radiation detection devices and better estimates of charged-particle-induced damage in biomolecular systems (Chiari, Zecca, Blanco, García, Perkins, Buckman, & Brunger, 2014).

Safety and Hazards

1-Chloro-2,4,4-trimethylpentane may be harmful if swallowed and enters airways . It may cause skin irritation . It may cause drowsiness or dizziness . It is very toxic to aquatic life .

properties

IUPAC Name

1-chloro-2,4,4-trimethylpentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17Cl/c1-7(6-9)5-8(2,3)4/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNDYZUDUXIHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70512307
Record name 1-Chloro-2,4,4-trimethylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2371-08-6
Record name 1-Chloro-2,4,4-trimethylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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